![molecular formula C4H10N4O3S2 B587476 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid CAS No. 1391053-66-9](/img/structure/B587476.png)
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid, also known as Mesna EP Impurity B, is a compound with the molecular formula C4H10N4O3S2 and a molecular weight of 226.3 g/mol . It is an impurity of Mesna , a medication used in those taking cyclophosphamide or ifosfamide to decrease the risk of bleeding from the bladder .
Molecular Structure Analysis
The molecular structure of 2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid includes guanidino, imino, methyl, sulfanyl, and ethanesulfonic acid groups . The InChI representation of the molecule isInChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.3 g/mol . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound is 226.01943254 g/mol . The compound has a rotatable bond count of 5 .Aplicaciones Científicas De Investigación
Biological Role and Applications
- Guanidino Compounds in the Brain : Research indicates that various guanidino compounds, including guanidinoethanesulfonic acid, are present in the mammalian brain. These compounds have been shown to induce seizures and convulsions in animals, suggesting a significant neurological impact and potential areas for therapeutic research (Hiramatsu, 2003).
Chemical and Material Science Applications
- Electrochemical Copolymerization : Studies on the electrochemical behavior of polymers derived from aniline and anilinesulfonic acids, including those related to sulfanilic acid derivatives, have shown the formation of conducting copolymers. These findings have implications for the development of novel materials with specific electrical conductivity properties (Şahin, Pekmez, & Yildiz, 2002).
Organic Synthesis and Catalysis
- Catalytic Applications : Research into chiral bis(guanidino)iminophosphoranes has revealed their effectiveness as catalysts in enantioselective addition reactions. These catalysts facilitate the production of optically active α-amino-1,3-dithiane derivatives, highlighting their value in synthesizing complex organic molecules with high enantiomeric purity (Kondoh, Oishi, Takeda, & Terada, 2015).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[N-(diaminomethylidene)carbamimidoyl]sulfanylethanesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O3S2/c5-3(6)8-4(7)12-1-2-13(9,10)11/h1-2H2,(H,9,10,11)(H5,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFQNMFIVBUMBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)SC(=N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid | |
CAS RN |
1391053-66-9 |
Source


|
| Record name | 2-(((Guanidino)(imino)methyl)sulfanyl)ethanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(((GUANIDINO)(IMINO)METHYL)SULFANYL)ETHANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXD17X8A6W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


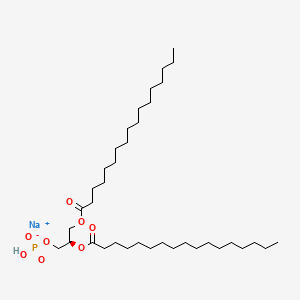


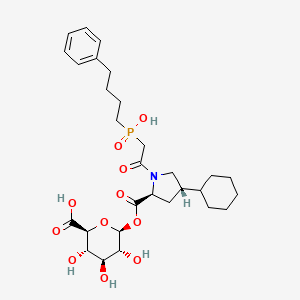

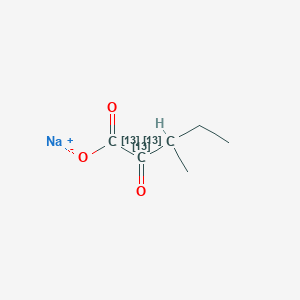

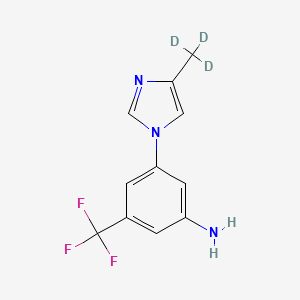

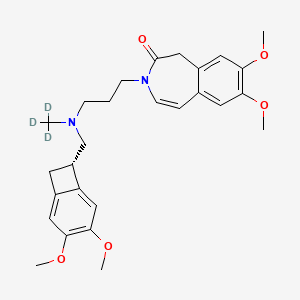
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)